molecular formula C9H18N2O B3121129 1-Isopropylpiperidine-4-carboxamide CAS No. 280115-83-5

1-Isopropylpiperidine-4-carboxamide

Cat. No. B3121129
M. Wt: 170.25 g/mol
InChI Key: HHDOKHDZYBOLAM-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

Prepared from isonipecotamide (2.0 g, 15.6 mmol), 2-iodopropane (3.10 mL, 31.2 mmol) of potassium carbonate and (2.15 g, 5.6 mmol) according to the procedure used for Example 8 (Step A) to give 2.5 g of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.I[CH:11]([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>>[CH:11]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1)([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
3.1 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.